Positional Isomerism: 2‑Carboxamide vs 3‑Carboxamide IC50 Shifts in Kinase Assays
The carboxamide attachment position on the indole ring fundamentally alters kinase inhibitory profile. In the closely related pyrazolyl–indole series disclosed in US20050032869A1, the 2‑carboxamide regioisomer (representing the target compound family) exhibits potent inhibition of cyclin‑dependent kinases, whereas the corresponding 3‑carboxamide analog (CAS 1210872-33-5) shows markedly reduced activity against the same CDK panel [1]. This regioisomeric effect is attributed to the altered vector of the pyrazole–phenyl substituent, which affects occupancy of the hydrophobic back pocket adjacent to the ATP‑binding site.
| Evidence Dimension | Kinase inhibition (class-level, cyclin-dependent kinases) |
|---|---|
| Target Compound Data | Potent CDK inhibition reported for indole‑2‑carboxamide regioisomers (exact IC50 for target compound not publicly disclosed in accessed patent documents) |
| Comparator Or Baseline | N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide (CAS 1210872-33-5); markedly reduced CDK activity |
| Quantified Difference | Significant loss of CDK inhibitory activity with 3‑carboxamide substitution (qualitative, from patent SAR tables) |
| Conditions | In vitro kinase panel assay; US20050032869A1 |
Why This Matters
This validates that the 2‑carboxamide attachment is a critical structural determinant for kinase engagement; procuring the 3‑carboxamide isomer will not recapitulate the same biological profile.
- [1] Pyrazolyl-indole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them. United States Patent Application US20050032869A1. View Source
